Tellurium tetrachloride

Catalog No.
S578847
CAS No.
10026-07-0
M.F
TeCl4
Cl4Te
M. Wt
269.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tellurium tetrachloride

CAS Number

10026-07-0

Product Name

Tellurium tetrachloride

Molecular Formula

TeCl4
Cl4Te

Molecular Weight

269.4 g/mol

InChI

InChI=1S/Cl4Te/c1-5(2,3)4

InChI Key

SWLJJEFSPJCUBD-UHFFFAOYSA-N

SMILES

Cl[Te](Cl)(Cl)Cl

Synonyms

tellurium chloride, tellurium tetrachloride

Canonical SMILES

Cl[Te](Cl)(Cl)Cl

The exact mass of the compound Tellurium tetrachloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Elements - Chalcogens - Tellurium - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tellurium tetrachloride (TeCl4) is a highly reactive, electrophilic tellurium(IV) compound that serves as a critical precursor in both organometallic synthesis and materials science. Unlike elemental tellurium or tellurium dioxide, TeCl4 is readily soluble in common aromatic and non-polar organic solvents, such as benzene and toluene, enabling homogeneous reactions under mild conditions [1]. Furthermore, its relatively low boiling point of approximately 387 °C provides a high vapor pressure, making it an exceptionally efficient volatile tellurium source for chemical vapor deposition (CVD) processes [2]. These baseline properties make TeCl4 a procurement priority for workflows requiring direct Te(IV) functionalization, organic-phase processability, or low-temperature vapor-phase transport.

Substituting TeCl4 with more common tellurium sources like tellurium dioxide (TeO2) or elemental tellurium fundamentally disrupts established synthetic and deposition workflows. TeO2 is highly insoluble in organic solvents and requires harsh, highly acidic or basic aqueous conditions to dissolve, precluding its use in moisture-sensitive homogeneous organometallic reactions [1]. In vapor-phase applications, TeO2 has a high melting point of 732 °C, requiring significantly higher thermal budgets to achieve sufficient vapor pressure compared to the highly volatile TeCl4 [2]. Similarly, elemental tellurium lacks the intrinsic electrophilicity of the Te(IV) center in TeCl4, meaning it cannot undergo direct electrophilic addition to unsaturated bonds or yield tetraorganotellurium(IV) compounds without complex, multi-step oxidation and functionalization sequences [3].

Precursor Volatility and Thermal Budget in Chemical Vapor Deposition

For the deposition of telluride thin films, precursor volatility dictates the required thermal budget of the CVD system. TeCl4 exhibits a boiling point of 387 °C, providing substantial vapor pressure at moderate temperatures. In contrast, the common alternative TeO2 melts at 732 °C and requires significantly higher furnace temperatures to volatilize [1]. This massive difference in vaporization temperature allows TeCl4 to be used in low-temperature CVD processes, protecting thermally sensitive substrates while maintaining high deposition rates [2].

Evidence DimensionVaporization temperature / Boiling point
Target Compound DataTeCl4 (Boiling point ~387 °C)
Comparator Or BaselineTeO2 (Melting point 732 °C, negligible vapor pressure <400 °C)
Quantified Difference>340 °C reduction in the thermal threshold for precursor volatilization
ConditionsChemical Vapor Deposition (CVD) of transition metal tellurides

Enables the low-temperature vapor-phase growth of 2D telluride materials, reducing energy costs and preventing thermal degradation of delicate substrates.

Organic Solvent Solubility for Homogeneous Synthesis

The synthesis of organotellurium compounds typically requires a homogeneous reaction environment. TeCl4 is highly soluble in aromatic solvents like benzene and toluene, allowing for direct, solution-phase electrophilic telluration under standard anhydrous Schlenk conditions [1]. Conversely, TeO2 is strictly insoluble in these organic media and requires harsh aqueous acids (e.g., HCl) or strong bases to dissolve [2]. This solubility disparity makes TeCl4 the mandatory choice for moisture-sensitive organic transformations where biphasic or aqueous conditions would destroy the reagents.

Evidence DimensionSolubility in non-polar/aromatic organic solvents (e.g., Toluene, Benzene)
Target Compound DataTeCl4 (Soluble, forms reactive homogeneous solutions)
Comparator Or BaselineTeO2 (Insoluble, requires aqueous acidic/alkaline media)
Quantified DifferenceBinary operational shift (Homogeneous organic phase vs. Heterogeneous/Aqueous phase)
ConditionsRoom temperature to reflux in standard anhydrous organic synthesis workflows

Allows chemists to perform direct electrophilic telluration in organic solvents, bypassing the need for incompatible aqueous conditions.

Direct Synthesis Efficiency of Tetraorganotellurium(IV) Compounds

Manufacturing tetraalkyl or tetraaryl tellurium(IV) compounds (R4Te) requires a Te(IV) electrophile. TeCl4 reacts directly with four equivalents of Grignard (RMgX) or organolithium (RLi) reagents to yield R4Te in a single step (e.g., yielding 75% for (C6F5)4Te) [1]. If elemental tellurium is used as the procurement baseline, it only undergoes insertion into the C-Li/C-Mg bond to form RTeLi, remaining in a lower oxidation state [2]. Reaching the Te(IV) state from elemental Te requires multiple subsequent alkylation and oxidation steps, drastically reducing overall yield and increasing workflow complexity.

Evidence DimensionSynthetic steps to achieve R4Te (Te(IV) oxidation state)
Target Compound DataTeCl4 (1-step direct substitution)
Comparator Or BaselineElemental Tellurium (≥3 steps: insertion, alkylation, oxidation, further alkylation)
Quantified DifferenceElimination of intermediate isolation and oxidation steps
ConditionsReaction with Grignard/organolithium reagents in anhydrous ether/THF at low temperatures

Streamlines the commercial and laboratory-scale production of volatile organotellurium precursors by eliminating costly multi-step oxidation sequences.

Low-Temperature CVD of 2D Transition Metal Tellurides

Due to its high vapor pressure and low boiling point (~387 °C), TeCl4 is heavily utilized as a volatile tellurium precursor in Chemical Vapor Deposition (CVD) workflows. It is particularly suited for growing transition metal dichalcogenides (TMDCs) like MoTe2, WTe2, and Si2Te3 on thermally sensitive substrates where the >700 °C vaporization temperatures required for TeO2 would cause severe substrate degradation [1].

Synthesis of Organotellurium Ligands and Catalysts

Leveraging its excellent solubility in aromatic solvents like toluene, TeCl4 is the premier starting material for homogeneous electrophilic telluration. It readily reacts with alkynes, alkenes, and electron-rich aromatics to form trichloro(alkyl/aryl)tellanes (RTeCl3), which are critical intermediates for advanced organotellurium catalysts and chiral ligands [2].

Single-Step Production of MOCVD Precursors

In industrial precursor manufacturing, TeCl4 is prioritized for the synthesis of tetraalkyltellurium(IV) and dialkyltellurium(II) compounds. Its direct reactivity with Grignard and organolithium reagents allows for the single-step production of R4Te compounds, bypassing the complex, multi-step oxidation pathways required when starting from elemental tellurium [3].

UNII

DNY2R5498H

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

10026-07-0

Wikipedia

Tellurium(IV) chloride

General Manufacturing Information

Tellurium chloride (TeCl4), (T-4)-: ACTIVE

Dates

Last modified: 08-15-2023

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